Hexyl vanillate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84375-71-3 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
hexyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-6-9-18-14(16)11-7-8-12(15)13(10-11)17-2/h7-8,10,15H,3-6,9H2,1-2H3 |
InChI Key |
XMZOLZUIEQZXOB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Other CAS No. |
84375-71-3 |
Pictograms |
Irritant |
Synonyms |
4-hydroxy-3-methoxybenzoic acid hexyl ester n-hexyl vanillate |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Hexyl Vanillate
Chemical Synthesis Pathways
The chemical synthesis of hexyl vanillate (B8668496) predominantly relies on the Fischer esterification reaction, a well-established method for forming esters from carboxylic acids and alcohols.
Esterification Reaction Mechanisms and Kinetics
Fischer esterification involves the reaction between vanillic acid and hexanol in the presence of a strong acid catalyst. The mechanism proceeds through several key steps:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of vanillic acid, increasing the electrophilicity of the carbonyl carbon patsnap.com.
Nucleophilic Attack: The alcohol (hexanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate patsnap.com.
Proton Transfer: A proton is transferred from the incoming alcohol to one of the hydroxyl groups of the tetrahedral intermediate, making it a good leaving group (water) patsnap.com.
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and regenerating the acid catalyst. This results in the formation of the ester, hexyl vanillate patsnap.com.
This reaction is an equilibrium process, meaning it is reversible and can proceed in the reverse direction (hydrolysis) if water is not removed patsnap.comlibretexts.orgreddit.com. To drive the equilibrium towards ester formation, strategies such as using a large excess of alcohol or continuously removing the water byproduct, often through azeotropic distillation, are employed patsnap.comlibretexts.orgreddit.comgoogle.com. The kinetics of the reaction are influenced by factors such as temperature, catalyst concentration, and reactant concentrations mdpi.comchembam.comnih.gov.
Catalyst Selection and Optimization in this compound Synthesis
A variety of acid catalysts can be employed for the esterification of vanillic acid with hexanol.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used patsnap.comchembam.commasterorganicchemistry.com. Organic sulfonic acids, such as p-toluene sulfonic acid (p-TSA), are also effective google.commdpi.com. For instance, p-TSA has been shown to catalyze the esterification of similar phenolic acids with hexanol, achieving high yields mdpi.com.
Lewis Acids: While less commonly cited specifically for this compound, Lewis acids like aluminum chloride hexahydrate (AlCl₃·6H₂O) have demonstrated efficacy in esterifying other carboxylic acids with hexanol, achieving high conversions and offering potential for catalyst recovery mdpi.com.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonated zeolites, are also explored for esterification reactions due to their ease of separation and reusability, although specific examples for this compound are not extensively detailed in the provided literature mdpi.com.
Optimization of catalyst loading is crucial. For example, catalyst amounts ranging from 1% to 5% by weight relative to the vanillic acid are often employed google.com. In the synthesis of hexyl levulinate, a molar ratio of acid:alcohol:catalyst of 1:2:0.1 yielded a high conversion of 92.5% mdpi.com.
Table 1: Chemical Synthesis of this compound: Catalyst and Condition Influence
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluene Sulfonic Acid | Toluene (B28343) | Reflux (approx. 110) | 24 | 57 | google.com |
| Sulfuric Acid (conc.) | Various Alcohols | Reflux (approx. 80) | Varies | 25-35 | reddit.com |
| p-Toluene Sulfonic Acid | N/A | 80 | 2 | 99 (for dihydrocaffeic acid) | mdpi.com |
| AlCl₃·6H₂O | N/A | 95 | 72 | 92.5 (for levulinic acid) | mdpi.com |
Note: Data for dihydrocaffeic acid and levulinic acid are included to illustrate catalyst performance in similar esterification reactions.
Solvent Systems and Reaction Condition Management
The choice of solvent and careful management of reaction conditions are critical for maximizing the yield and efficiency of this compound synthesis.
Solvent Systems: For esterification involving higher alcohols like hexanol, organic solvents are generally preferred to facilitate the reaction and aid in water removal google.com. Toluene is often used as it can form an azeotrope with water, allowing for its removal via azeotropic distillation google.com. Other solvents such as hexane (B92381) are also utilized, particularly in biocatalytic approaches mdpi.comgoogle.comresearchgate.net.
Reaction Conditions:
Temperature: Reaction temperatures typically range from 50°C to 150°C, depending on the catalyst and solvent system google.com. Reflux conditions are common to maintain temperature and drive the reaction reddit.comchembam.com.
Time: Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions and desired conversion google.comchembam.comnih.gov.
Water Removal: Efficient removal of water is paramount for shifting the equilibrium towards ester formation. This is commonly achieved through azeotropic distillation using solvents like toluene google.com or by employing molecular sieves mdpi.comresearchgate.net.
Atmosphere: Carrying out the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent unwanted side reactions and degradation google.com.
Biocatalytic and Enzymatic Approaches to this compound Production
Enzymatic synthesis using lipases offers a greener and often more selective alternative to traditional chemical methods.
Lipase-Mediated Transesterification and Esterification
Lipases are versatile enzymes that catalyze the formation of ester bonds, making them suitable for the synthesis of this compound through direct esterification of vanillic acid with hexanol or via transesterification reactions.
Enzymes: Immobilized lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), such as Novozym 435, are widely recognized for their high activity, stability, and broad substrate specificity in ester synthesis mdpi.commdpi.comort.edu.uynih.govmdpi.commdpi.com. Other lipases, including those from Rhizomucor miehei and Thermomyces lanuginosus, have also been successfully employed nih.govmdpi.com.
Reaction Conditions:
Temperature: Optimal reaction temperatures for lipase-catalyzed esterifications are typically moderate, often in the range of 40-60°C, which is beneficial for enzyme stability mdpi.comnih.govplos.orgnih.gov.
Water Management: Controlling the water activity in the reaction medium is crucial for lipase performance. Molecular sieves are often included to maintain a low water content, which favors ester synthesis over hydrolysis mdpi.comresearchgate.net.
Yields: While early studies reported trace amounts of esters for phenolic acids with hexanol using CALB mdpi.com, subsequent research demonstrates significantly higher conversions. For instance, the esterification of dihydrocaffeic acid with hexanol using immobilized lipases has achieved yields up to 95% within a few days mdpi.comresearchgate.net. Similarly, the synthesis of hexyl laurate using immobilized Thermomyces lanuginosus lipase achieved a 94% conversion in 4 hours nih.gov.
Table 2: Lipase-Catalyzed Synthesis of Phenolic Acid Esters with Hexanol
| Phenolic Acid | Alcohol | Lipase (Immobilized) | Support | Solvent | Temp (°C) | Time (h) | Yield (%) / Conversion (%) | Reference |
| Vanillic Acid | Hexanol | Lipase B from C. antarctica (CALB) | Acrylic resin (Novozym 435) | N/A | 40-60 | Varies | Trace (<2%) | mdpi.com |
| Dihydrocaffeic Acid | Hexanol | Lipase from C. antarctica | N/A | Hexane/2-butanone (75:25) | 60 | 72 | 95% | mdpi.comresearchgate.net |
| Dihydrocaffeic Acid | Hexanol | Lipase from T. lanuginosus | Rice husk (RH-TLL) | N/A | N/A | 4 | 94% (conversion) | nih.gov |
| Vanillic Acid | Hexanol | Lipase from C. antarctica | Silica (B1680970) | N/A | N/A | 29 | 99% | ort.edu.uy |
| Vanillic Acid | Hexanol | Lipase B from C. antarctica (CALB) | Acrylic resin (Novozym 435) | N/A | N/A | 50 | 90% (conversion) | ort.edu.uy |
Note: Data for dihydrocaffeic acid is presented as it is chemically similar to vanillic acid and demonstrates the potential of lipase catalysis.
Enzyme Immobilization Techniques for Enhanced Biocatalysis
Immobilization Supports: A wide array of materials are used for lipase immobilization, including hydrophobic supports like polypropylene (B1209903) beads, silica-based materials (e.g., mesoporous silica, aerogels), and various agro-industrial wastes (e.g., rice husk, babassu mesocarp) mdpi.comort.edu.uynih.govmdpi.com. Functionalized supports, such as silica modified with alkyl chains or chitosan/graphene oxide beads, are also employed to enhance enzyme-support interactions ort.edu.uyplos.orgnih.gov.
Immobilization Methods: Common methods include adsorption onto hydrophobic surfaces, which often leads to interfacial activation and increased enzyme activity mdpi.commdpi.com, and covalent binding, which forms stronger linkages plos.org. Entrapment is another physical method used plos.org.
Benefits: Immobilization offers several advantages:
Enhanced Stability: Immobilized enzymes typically exhibit improved thermal, pH, and operational stability compared to their free counterparts mdpi.complos.orgmdpi.com.
Reusability: The ability to reuse the immobilized enzyme multiple times significantly reduces process costs mdpi.comnih.govmdpi.commdpi.complos.orgmdpi.comuergs.edu.br.
Facilitated Separation: Immobilized enzymes can be easily separated from the reaction mixture by simple filtration or centrifugation, simplifying downstream processing mdpi.complos.orguergs.edu.br.
Improved Performance: In some cases, immobilization can lead to higher reaction rates and yields, as demonstrated by silica-immobilized catalysts achieving higher yields and faster reaction times compared to a commercial immobilized lipase ort.edu.uy.
Table 3: Immobilization Supports and Performance in Ester Synthesis
| Support Material | Immobilization Method | Lipase Used | Reaction Type | Performance Metric | Reference |
| Acrylic resin | Adsorption | CALB (Novozym 435) | Esterification | Widely used, stable | mdpi.commdpi.com |
| Silica | Adsorption/Functionalization | CALB, T. lanuginosus | Esterification | High surface area, stability | ort.edu.uynih.gov |
| Rice husk (RH) | Adsorption | T. lanuginosus (RH-TLL) | Esterification (hexyl laurate) | >98% efficiency, hyperactivation | nih.gov |
| Chitosan/Graphene Oxide Beads | Covalent Binding | Candida rugosa | Esterification | High enzyme activity (64 U) | plos.org |
| Polypropylene beads | Adsorption/Hydrophobic Int. | Various lipases | Esterification/Hydrolysis | Large surface area, stability | mdpi.com |
Note: Performance metrics are generalized to illustrate the impact of immobilization strategies on ester synthesis.
The functionalization of the phenolic ring system of this compound involves chemical modifications directly on the aromatic ring. These modifications are typically achieved through electrophilic aromatic substitution (EAS) reactions. The presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the vanillate structure activates the aromatic ring towards electrophilic attack, directing substitution primarily to the positions ortho and para to these activating groups. Specifically, the C5 position (ortho to the hydroxyl group and meta to the methoxy and ester groups) is a common site for such reactions.
While direct studies on this compound's phenolic ring functionalization are not extensively detailed in the provided search results, research on vanillin (B372448) and other vanillate derivatives offers insight into the types of reactions that can be applied. These include nitration, halogenation, and acylation.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of aromatic ring functionalization. For this compound, this typically involves the introduction of a nitro group, a halogen atom, or an acyl group onto the aromatic ring.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is commonly achieved using nitrating agents such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. Research on vanillin indicates that nitration can occur at the 5-position of the aromatic ring, yielding 5-nitrovanillin (B156571) derivatives. For example, nitration of vanillin with nitric acid in dichloromethane (B109758) at low temperatures (0-5°C) has been reported to produce 5-nitrovanillin with a good yield digitaloceanspaces.com. While this specific study focuses on vanillin, the principle of nitrating the activated aromatic ring is directly applicable to this compound.
Halogenation: Halogenation, such as bromination or iodination, can also be performed on the phenolic ring. Vanillin, being electron-rich, is reactive enough for bromination without strong Lewis acids rsc.org. Studies on vanillin have shown that it can be iodinated using reagents like iodine in the presence of sodium bicarbonate, or potassium iodide with sodium bicarbonate, often resulting in regioselective substitution at the same position as nitration rsc.org. The electron-withdrawing effect of halogens generally decreases with increasing size, influencing the substitution pattern taylorandfrancis.com.
Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3). While direct examples for this compound are scarce, studies on vanillin show that acetylation can occur, often at the phenolic hydroxyl group. However, Friedel-Crafts acylation directly on the ring would introduce a ketone substituent. For instance, the synthesis of acetyl vanillin derivatives is a known transformation nih.govsciencepg.comijpscr.info.
Research Findings and Data Table
While specific studies detailing the functionalization of this compound's phenolic ring are limited in the provided results, the general reactivity patterns observed for vanillin and related phenolic compounds can be extrapolated. The key is the electrophilic aromatic substitution mechanism, where the electron-donating hydroxyl and methoxy groups activate the ring.
| Reaction Type | Reagents | Conditions | Expected Position of Substitution | Typical Yield (Extrapolated) | Notes |
| Nitration | Nitric acid (HNO3), Sulfuric acid (H2SO4) | Low temperature (e.g., 0-5 °C) | C5 | Moderate to Good | Introduction of a nitro group (-NO2). Vanillin nitration at the 5-position is a known reaction digitaloceanspaces.com. |
| Halogenation (Iodination) | Iodine (I2), Potassium iodide (KI), Sodium bicarbonate (NaHCO3) | Room temperature, Aqueous methanol (B129727) | C5 or C6 | Moderate | Introduction of an iodine atom. Regioselective substitution observed in vanillin rsc.orgresearchgate.net. |
| Halogenation (Bromination) | Bromine (Br2) | Glacial acetic acid | C5 or C6 | Moderate | Introduction of a bromine atom. Vanillin is reactive enough for bromination without strong Lewis acids rsc.org. |
| Acylation (Friedel-Crafts) | Acyl halide/anhydride, Lewis acid (e.g., AlCl3) | Varies (e.g., solvent, temperature) | C5 or C6 | Variable | Introduction of an acyl group. Typically requires activation of the ring. The hydroxyl group might need protection or can influence regioselectivity taylorandfrancis.comlibretexts.org. |
The functionalization of the phenolic ring system of this compound offers routes to novel derivatives with potentially altered chemical and biological properties. Understanding these electrophilic aromatic substitution pathways is crucial for designing synthetic strategies to access such compounds.
Compound Name List:
this compound
Vanillin
5-nitrovanillin
Veratraldehyde
6-nitro veratraldehyde
Vanillyl acetate (B1210297)
Protocatechuic aldehyde
o-methoxy-p-methyl cyclohexan-1-ol
Vanillic acid
Vanillyl hexyl imine
Vanillyl heptyl imine
Methyl vanillate
Potassium dithiocarbamate (B8719985) derivative
1,2,4-triazole-3-thiol heterocyclic ring derivative of vanillic acid
Acetyl vanillin
5-nitrophenol
4-hydroxy-3-methoxybenzaldehyde
4-hydroxy-3-methoxybenzoic acid## Functionalization of the Phenolic Ring System of this compound
The phenolic ring system of this compound, characterized by its aromatic structure bearing hydroxyl (-OH) and methoxy (-OCH3) substituents, is amenable to various chemical modifications. These modifications primarily occur through electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The electron-donating nature of the hydroxyl and methoxy groups activates the ring towards EAS, directing incoming electrophiles to specific positions, typically ortho and para to these activating substituents. For this compound, the C5 position (ortho to the hydroxyl group) is a particularly favored site for such reactions.
While direct, extensive research specifically detailing the functionalization of the phenolic ring of this compound is not broadly available in the provided search results, established methodologies for similar vanillin derivatives provide a strong basis for understanding potential transformations. These include nitration, halogenation, and acylation reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is the primary strategy for functionalizing the phenolic ring. This involves generating a reactive electrophile that then attacks the electron-rich aromatic system.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common EAS reaction. This is typically achieved using a nitrating agent, such as nitric acid, often in combination with a dehydrating acid like sulfuric acid. Studies on vanillin, a closely related compound, demonstrate that nitration can occur regioselectively at the 5-position of the aromatic ring, yielding 5-nitrovanillin derivatives digitaloceanspaces.com. For instance, nitration of vanillin using nitric acid in dichloromethane at low temperatures (0-5°C) has been reported to yield the desired product with a good yield digitaloceanspaces.com. This principle is directly applicable to this compound.
Halogenation: The introduction of halogen atoms (e.g., bromine, iodine) onto the aromatic ring is another significant EAS pathway. Vanillin, being an electron-rich aromatic compound, can undergo halogenation without the need for strong Lewis acid catalysts rsc.org. Research indicates that vanillin can be iodinated using reagents like iodine in the presence of sodium bicarbonate, or potassium iodide with sodium bicarbonate, often leading to regioselective substitution, frequently at the same positions favored by nitration rsc.orgresearchgate.net. Similarly, bromination of vanillin can be achieved using bromine in acetic acid rsc.org. The electron-withdrawing nature of halogens generally influences the reactivity and substitution patterns on the ring taylorandfrancis.com.
Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring. This reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). While direct acylation of the this compound ring might be less common than modifications at the phenolic hydroxyl group (e.g., acetylation of vanillin nih.govsciencepg.comijpscr.info), it remains a potential strategy for introducing ketone functionalities directly onto the aromatic core. The presence of activating groups on the ring generally facilitates these reactions, though careful control of conditions is necessary to manage regioselectivity and prevent side reactions taylorandfrancis.comlibretexts.org.
Research Findings and Data Table
Based on the principles of electrophilic aromatic substitution and studies on similar vanillin derivatives, the following table summarizes potential functionalization reactions on the phenolic ring of this compound. Specific yields and precise regioselectivity can vary depending on the exact reaction conditions and reagents employed.
| Reaction Type | Reagents | Conditions | Expected Position of Substitution | Typical Yield (Extrapolated) | Notes |
| Nitration | Nitric acid (HNO3), Sulfuric acid (H2SO4) | Low temperature (e.g., 0-5 °C) | C5 | Moderate to Good | Introduction of a nitro group (-NO2). Studies on vanillin show successful nitration at the 5-position digitaloceanspaces.com. |
| Halogenation (Iodination) | Iodine (I2), Potassium iodide (KI), Sodium bicarbonate (NaHCO3) | Room temperature, Aqueous methanol | C5 or C6 | Moderate | Introduction of an iodine atom. Vanillin iodination exhibits regioselectivity, often at the same positions as nitration rsc.orgresearchgate.net. |
| Halogenation (Bromination) | Bromine (Br2) | Glacial acetic acid | C5 or C6 | Moderate | Introduction of a bromine atom. Vanillin is sufficiently reactive for bromination without strong Lewis acids rsc.org. |
| Acylation (Friedel-Crafts) | Acyl halide or anhydride, Lewis acid (e.g., AlCl3) | Varies (e.g., solvent, temperature) | C5 or C6 | Variable | Introduction of an acyl group. Requires careful control due to the activating nature of the ring substituents taylorandfrancis.comlibretexts.org. |
Functionalizing the phenolic ring of this compound through these EAS reactions allows for the synthesis of novel derivatives with potentially modified physicochemical and biological properties, expanding its utility in various applications.
Compound Name List:
this compound
Vanillin
5-nitrovanillin
Veratraldehyde
6-nitro veratraldehyde
Vanillyl acetate
Protocatechuic aldehyde
o-methoxy-p-methyl cyclohexan-1-ol
Vanillic acid
Vanillyl hexyl imine
Vanillyl heptyl imine
Methyl vanillate
Potassium dithiocarbamate derivative
1,2,4-triazole-3-thiol heterocyclic ring derivative of vanillic acid
Acetyl vanillin
5-nitrophenol
4-hydroxy-3-methoxybenzaldehyde
4-hydroxy-3-methoxybenzoic acid
Advanced Analytical Approaches for Hexyl Vanillate Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating Hexyl Vanillate (B8668496) from complex mixtures, enabling subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Hexyl Vanillate. Its versatility allows for separation based on polarity and other chemical properties, while various detectors can be coupled to achieve sensitive and selective measurements.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound might not be considered highly volatile, GC-MS can be employed for its analysis, potentially after derivatization, or for identifying related volatile compounds in a sample matrix.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS combines the speed and efficiency of Ultra-High Performance Liquid Chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS). This makes it an ideal technique for trace-level quantification and identification in complex matrices.
Capillary Electrophoresis for Compound Profiling
Capillary Electrophoresis (CE) is an electrophoretic separation technique that utilizes an electric field to separate analytes based on their charge and size. It is known for its high separation efficiency, low sample consumption, and rapid analysis times.
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic and spectrometric techniques are indispensable for confirming the structure of this compound and for precise quantitative measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules. It provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation and Molecular Mass Analysis
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for the definitive identification and structural elucidation of this compound. The molecular weight of this compound is approximately 238.28 g/mol ontosight.ai. In MS/MS analysis, the precursor ion of this compound (e.g., the protonated molecule [M+H]⁺ at m/z 239) is subjected to fragmentation, yielding characteristic daughter ions. These fragmentation patterns provide a molecular fingerprint that aids in confirming the compound's identity and distinguishing it from other molecules. Common fragmentation pathways involve the cleavage of the ester bond, leading to ions representing the vanillate moiety (e.g., m/z 153) and fragments related to the hexyl chain. The precise m/z values and relative intensities of these fragment ions are critical for accurate identification ontosight.ai.
Table 1: Representative MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Potential Fragment Description |
| 239 | 153 | Vanillate moiety |
| 239 | 135 | Aromatic ring fragment |
| 239 | 97 | Hexyl chain fragment |
Note: Fragmentation patterns can vary depending on the ionization technique and MS/MS parameters used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation at specific vibrational frequencies. The characteristic functional groups of this compound, including its phenolic hydroxyl, ester carbonyl, aromatic ring, and aliphatic hexyl chain, exhibit distinct absorption bands. These bands serve as a molecular signature, confirming the presence of specific chemical bonds and structural features journalsarjnp.comaskthenerd.comnist.gov.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Band Type |
| ~3500-3200 | O-H (phenolic) | Stretch |
| ~2960-2850 | C-H (aliphatic, hexyl) | Stretch |
| ~1680-1700 | C=O (ester carbonyl) | Stretch |
| ~1600, ~1500 | C=C (aromatic ring) | Stretch |
| ~1250-1150 | C-O (ester linkage) | Stretch |
| ~1030-1050 | C-O (phenolic ether) | Stretch |
Note: Specific peak positions can vary slightly based on the sample matrix and instrument calibration.
UV-Visible Spectrophotometry for Absorbance-Based Detection
UV-Visible (UV-Vis) spectrophotometry is a common method for detecting and quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, owing to its conjugated aromatic system, exhibits characteristic absorption maxima (λmax). These absorptions are typically observed in the UV region, making UV-Vis detection a viable option, especially when coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) thermofisher.commsu.educhromatographyonline.comuobabylon.edu.iq. The λmax values are sensitive to the solvent used for analysis.
Table 3: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Description |
| Ethanol | ~260-265 | Primary absorption band (π→π* transition) |
| Ethanol | ~295-300 | Secondary absorption band (n→π* transition) |
| Water | ~270-275 | Absorption in aqueous solutions nih.gov |
Note: The exact λmax can be influenced by solvent polarity, pH, and the presence of other compounds.
Sample Preparation and Extraction Methodologies for Complex Matrices
Effective sample preparation is crucial for analyzing this compound in complex matrices such as food, biological samples, or environmental samples, as it removes interfering substances and concentrates the analyte.
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a widely adopted technique for sample clean-up and enrichment. It involves passing a sample solution through a sorbent material that retains the analyte of interest or impurities. Reversed-phase sorbents, such as C18 silica (B1680970) or polymeric materials, are commonly employed for this compound due to its moderate polarity sigmaaldrich.comthermofisher.com. Optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions (including pH and solvent composition), washing solvents to remove matrix components, and elution solvents to recover the analyte phenomenex.comthermofisher.com. Parameters such as sorbent type, conditioning solvent (e.g., methanol (B129727)/water), loading solvent (sample matrix), wash solvent (e.g., water), and elution solvent (e.g., methanol or acetonitrile) are critical for achieving high recovery and selectivity thermofisher.commdpi.commdpi.com.
Table 4: Typical SPE Parameters and Considerations for this compound
| SPE Sorbent Type | Conditioning Solvent(s) | Loading Solvent | Washing Solvent(s) | Elution Solvent(s) | Key Optimization Factors |
| C18 (Silica/Polymeric) | Methanol, Water | Sample Extract | Water, Acidified Water | Methanol, Acetonitrile | Sorbent capacity, pH, solvent strength, flow rate |
| Silica | Hexane (B92381) | Sample Extract | Hexane | Ethyl Acetate (B1210297) | Polarity matching, sorbent activity |
Note: Optimization aims to maximize analyte recovery while minimizing matrix interference.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is a classical technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For this compound, common organic solvents include ethyl acetate, dichloromethane (B109758), or diethyl ether, chosen for their ability to dissolve the compound and their immiscibility with water madar-ju.comeconomysolutions.in. The efficiency of LLE depends on factors such as the choice of solvent, pH of the aqueous phase, temperature, and the number of extraction steps. Solvent selection criteria include selectivity, immiscibility with the aqueous phase, high solubility for the analyte, ease of removal, and low toxicity madar-ju.comeconomysolutions.in.
Table 5: Common LLE Solvents for this compound and Considerations
| Extraction Solvent | Key Properties | Typical Use Case | Considerations |
| Ethyl Acetate | Good solvency for organic compounds, relatively low toxicity | General extraction of moderately polar compounds | Moderate volatility, potential for emulsions |
| Dichloromethane | Excellent organic solubility, non-flammable | Extraction of non-polar to moderately polar compounds | Environmental concerns, potential carcinogen |
| Diethyl Ether | Low boiling point, good solvency | Extraction of phenolic compounds | Highly volatile, flammable, peroxide formation risk |
Note: Solvent mixtures can be used to fine-tune selectivity and recovery.
Microextraction Techniques (e.g., Solid-Phase Microextraction - SPME)
Microextraction techniques, such as Solid-Phase Microextraction (SPME), offer solvent-free, rapid, and sensitive methods for sample preparation. SPME involves coating a fiber with a sorbent material, which is then exposed to the sample matrix (either directly or in the headspace). Analytes partition into the sorbent coating until equilibrium is reached, after which they are desorbed, typically thermally, for analysis scielo.brrsc.orgnih.gov. For this compound, fiber coatings like polydimethylsiloxane (B3030410) (PDMS) or PDMS/divinylbenzene (PDMS/DVB) are suitable due to their affinity for organic compounds redalyc.orgnih.govnih.govresearchgate.net. Optimization involves parameters such as fiber coating type, extraction temperature, extraction time, and agitation speed redalyc.orgnih.govresearchgate.net.
Table 6: SPME Parameters for this compound Analysis
| SPME Fiber Coating | Extraction Mode | Typical Extraction Time (min) | Typical Extraction Temp (°C) | Key Optimization Factors |
| PDMS/DVB | Direct Immersion/Headspace | 15-60 | 40-80 | Fiber coating, temperature, time, agitation, salt effect |
| PDMS | Direct Immersion | 30-90 | 40-70 | Analyte volatility, matrix type |
Note: Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds.
Compound List:
this compound
Vanillic acid
Validation and Application of Analytical Methods in Research Models
The accurate determination of this compound in diverse research settings relies on analytical techniques that are both sensitive and specific, coupled with rigorous validation procedures. Validation ensures that the method is fit for its intended purpose, providing reliable data for scientific interpretation.
Application in Food Model Systems
In food science, this compound is often studied within model systems to understand its stability, release, or sensory impact. Analytical methods, frequently employing High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS), are developed and validated for these matrices. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
For instance, studies analyzing this compound in food matrices, such as emulsions or lipid-based systems, have demonstrated the efficacy of HPLC-UV. Method validation in these contexts often involves spiking experiments where known amounts of this compound are added to the food model to assess recovery and accuracy.
Table 1: Representative Validation Parameters for this compound in Food Model Systems (Hypothetical Data Based on Typical Methodologies)
| Parameter | Value/Range | Method/Matrix Example | Notes |
| Linearity | 0.5 – 50 µg/mL | HPLC-UV, Oil-in-water emulsion | Correlation coefficient (R²) > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | HPLC-UV, Oil-in-water emulsion | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | HPLC-UV, Oil-in-water emulsion | Signal-to-noise ratio of 10:1, acceptable precision and accuracy |
| Accuracy (Recovery) | 95% - 105% | HPLC-UV, Oil-in-water emulsion | Determined via spiking at three concentration levels (e.g., LOQ, mid-range, high-range) |
| Precision (RSD%) | < 5% (Intra-day), < 8% (Inter-day) | HPLC-UV, Oil-in-water emulsion | Relative Standard Deviation at mid-range concentration |
| Matrix Effect | -5% to +10% | HPLC-UV, Various food matrices | Assessed by comparing the response of analyte in matrix to response in mobile phase |
Note: The data presented in Table 1 are illustrative and based on common validation practices for similar compounds in food matrices. Specific values may vary significantly depending on the exact method, matrix composition, and instrumentation used in actual research.
Application in In Vitro Biochemical Assays and Non-Human Biological Fluids
In biochemical and pharmacological research, this compound may be analyzed in in vitro enzyme assays or in non-human biological fluids like plasma or tissue homogenates. For these applications, highly sensitive techniques such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are often preferred due to their superior selectivity and sensitivity.
Method validation in biological matrices is particularly stringent, requiring assessment of ionization suppression or enhancement caused by co-eluting matrix components. Internal standards, often isotopically labeled analogs of this compound, are commonly used to compensate for these matrix effects and improve quantitative accuracy.
Research findings might detail the stability of this compound in buffer solutions used for in vitro enzyme studies or its pharmacokinetic profile in animal models. For example, a validated LC-MS/MS method could be used to quantify this compound in rat plasma following administration in a preclinical study, providing data on its absorption, distribution, metabolism, and excretion (ADME) parameters.
Table 2: Representative Validation Parameters for this compound in Non-Human Biological Fluids (Hypothetical Data Based on Typical Methodologies)
| Parameter | Value/Range | Method/Matrix Example | Notes |
| Linearity | 1 – 200 ng/mL | LC-MS/MS, Rat plasma | Correlation coefficient (R²) > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL | LC-MS/MS, Rat plasma | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.6 ng/mL | LC-MS/MS, Rat plasma | Signal-to-noise ratio of 10:1, acceptable precision and accuracy |
| Accuracy (Recovery) | 93% - 107% | LC-MS/MS, Rat plasma | Determined via spiking at three concentration levels with internal standard |
| Precision (RSD%) | < 7% (Intra-day), < 10% (Inter-day) | LC-MS/MS, Rat plasma | Relative Standard Deviation at mid-range concentration |
| Matrix Effect | -8% to +12% (with internal standard) | LC-MS/MS, Rat plasma | Assessed by comparing the peak area ratio of analyte/internal standard in matrix vs. pure solvent |
| Stability | < 10% degradation | LC-MS/MS, Rat plasma | Analyzed after freeze-thaw cycles, storage at -80°C, and in-solution stability at room temperature |
Note: The data presented in Table 2 are illustrative and based on common validation practices for similar compounds in biological matrices. Specific values may vary significantly depending on the exact method, sample preparation, and instrumentation used in actual research.
Compound Name List:
this compound
Mechanistic Investigations of Hexyl Vanillate Bioactivities in Non Clinical Contexts
Antioxidant Activity and Molecular Mechanisms
Phenolic compounds, including vanillin (B372448) and its derivatives, are known for their ability to combat oxidative stress through various mechanisms. These mechanisms involve direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as indirect modulation of cellular antioxidant defense systems.
Radical Scavenging Pathways (in vitro chemical assays)
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby stabilizing the radical species nih.govresearchgate.net. Vanillin, a closely related compound, has demonstrated activity in scavenging hydroxyl radicals and 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cations nih.gov. Its antioxidant mechanism has also been linked to self-dimerization, which enhances its reactivity against certain radicals nih.gov.
In crocin (B39872) bleaching assays, vanillyl alcohol, a precursor to vanillyl hexanoate (B1226103) (hexyl vanillate), exhibited an inhibitory effect of approximately 46% on peroxyl radicals researchgate.net. Vanillyl hexanoate itself was tested in similar assays, showing comparable activity, although specific quantitative data for hexyl vanillate (B8668496) in this assay were not detailed in the reviewed literature researchgate.net. For comparison, vanillin has shown a moderate antioxidant activity with an IC50 of 0.52 µg/mL in DPPH radical scavenging assays svedbergopen.com. While this compound's specific IC50 values for common radical scavenging assays like DPPH or ABTS are not extensively reported in the provided snippets, its structural similarity to vanillin suggests a potential for similar, albeit possibly modulated, radical scavenging capabilities.
Inhibition of Lipid Peroxidation in Model Membrane Systems
Lipid peroxidation is a process where free radicals attack lipid molecules, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage creative-proteomics.com. Phenolic compounds can protect against lipid peroxidation by interacting with the phospholipid bilayer, either by direct radical scavenging or by altering membrane biophysical properties researchgate.net.
Some studies involving compounds with a hexyl moiety, referred to as "HEX," have indicated an increase in lipid peroxidation in the context of cytotoxicity studies researchgate.net. This suggests that at certain concentrations or under specific conditions, hexyl-containing compounds might contribute to membrane damage rather than inhibit lipid peroxidation. However, the precise mechanism and concentration-dependency require further investigation specifically for this compound. Generally, phenolic compounds are understood to inhibit lipid peroxidation by interrupting the chain reaction of radical propagation within membranes creative-proteomics.comresearchgate.net.
Modulation of Cellular Oxidative Stress Response Pathways (in vitro cell lines)
Beyond direct radical scavenging, compounds like vanillin can influence cellular defense mechanisms against oxidative stress. Vanillin has been shown to protect against carbon tetrachloride-induced hepatotoxicity by inhibiting lipid oxidation processes and enhancing the activity of endogenous antioxidant enzymes nih.gov. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, vanillin demonstrated a significant reduction in malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and reactive oxygen species (ROS) levels nih.gov. It also appeared to inhibit the production of antioxidant factors under LPS stimulation nih.gov. While these findings are for vanillin, they highlight the potential for vanillin derivatives like this compound to modulate cellular redox status.
Anti-inflammatory Actions and Cellular Signaling Pathways
Inflammation is a complex biological response involving a cascade of cellular and molecular events, often mediated by pro-inflammatory cytokines and enzymes. Phenolic compounds, including vanillin and its derivatives, have garnered attention for their potential to modulate these inflammatory pathways.
Inhibition of Pro-inflammatory Mediator Production (in vitro cell models)
Vanillin has demonstrated significant anti-inflammatory effects by modulating the production of key inflammatory mediators. In cellular models, vanillin has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ), while simultaneously increasing the anti-inflammatory cytokine interleukin-10 (IL-10) nih.govnih.govmdpi.com. Furthermore, vanillin can downregulate the mRNA expression of pro-inflammatory genes like NF-κB and TNF-α, and upregulate the expression of anti-inflammatory genes such as IL-10 nih.gov.
Vanillin also exhibits inhibitory effects on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells, reducing NO levels in a dose-dependent manner nih.gov. This is often mediated through the inhibition of inducible nitric oxide synthase (iNOS) nih.govmdpi.com. Additionally, vanillin has been observed to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses, by inhibiting components like p65 translocation and IκB kinase activation mdpi.com. Vanillic acid, an oxidized form of vanillin, also exhibits anti-inflammatory properties by inhibiting oxidative stress, pro-inflammatory cytokine production, and NF-κB activation researchgate.netnih.gov. The anti-inflammatory cytokine IL-10 plays a role in counteracting inflammation by preventing the activation of immune cells and suppressing the release of pro-inflammatory mediators like TNF-α and IL-8 mdpi.com.
Modulation of Inflammatory Enzyme Activities (e.g., COX, iNOS in cell-free or in vitro systems)
Key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), are targets for anti-inflammatory agents. Vanillin and its derivatives have been reported to reduce the activity of both COX-2 and iNOS mdpi.com. Specifically, vanillin has been shown to inhibit iNOS activity mdpi.com.
Isopropyl vanillate, another derivative, has demonstrated inhibition of both COX-1 and COX-2 enzyme activities in vitro researchgate.net. While vanillin showed only weak inhibition in a specific COX-2 thin-layer chromatography (TLC) assay mdpi.com, the broader class of vanillin derivatives, including potentially this compound, may modulate these enzymes. Selective inhibitors of iNOS, such as 1400W and iNOs-IN-1, are known to reduce NO generation and inhibit iNOS expression mdpi.commedchemexpress.com. Studies suggest that iNOS inhibitors can also decrease the expression of pro-inflammatory cytokines and cyclooxygenase-2 frontiersin.org.
Compound List
Antimicrobial Efficacy and Mechanisms of Action (in vitro studies)
Investigations into the antimicrobial properties of this compound have primarily emerged from its inclusion in dental formulations aimed at preventing oral health issues like caries. While specific in vitro studies detailing broad-spectrum antimicrobial activity are limited in the provided search results, its properties suggest potential in inhibiting microbial growth and related processes.
Effects on Biofilm Formation and Eradication
This compound has demonstrated potential in preventing biofilm formation, particularly in the context of industrial applications aimed at controlling microbiologically influenced corrosion (MIC) osti.govresearchgate.netosti.gov. Studies indicate that this compound can be potent in preventing the formation of biofilms in such environments. However, detailed research on its efficacy in eradicating pre-formed biofilms or quantitative data regarding the percentage of biofilm inhibition against specific microbial strains are not available in the provided search results. While one study mentions the evaluation of biofilm formation on novel dental resins colorado.edu, it does not specify this compound's role or findings.
Inhibition of Essential Microbial Enzymes or Pathways
As a vanillate ester, this compound is linked to enzyme inhibition mechanisms. This property is suggested to contribute to reducing acid production by oral microorganisms, which is a key factor in preventing dental caries scribd.comresearchgate.netscribd.comnih.govslideshare.net. The general mechanism proposed involves enzyme inhibition that leads to a slower rate of acid production, thereby altering carbohydrate metabolism and reducing acidogenicity. However, the specific microbial enzymes or metabolic pathways targeted by this compound are not explicitly detailed in the available search results.
Research Applications and Computational/theoretical Aspects of Hexyl Vanillate
Hexyl Vanillate (B8668496) as a Chemical Probe or Research Tool in Biochemical and Cell Biology Studies
Currently, there is a lack of specific studies detailing the use of hexyl vanillate as a chemical probe in biochemical and cell biology research. Chemical probes are small molecules used to study and manipulate biological systems. bham.ac.uk The potential utility of this compound in this capacity can be inferred from the biological activities of its parent compound, vanillic acid, and other related esters.
Vanillic acid and its derivatives have been investigated for their antioxidant properties. scilit.comresearchgate.netnih.gov A study on the antioxidative properties of various vanillic acid esters demonstrated that their protective effect against free radical-induced biomembrane damage increased with growing lipophilicity. nih.gov Given that this compound possesses a six-carbon alkyl chain, it is more lipophilic than shorter-chain esters like methyl or ethyl vanillate. This increased lipophilicity could enhance its interaction with and partitioning into cellular membranes, potentially making it a useful tool for studying lipid peroxidation and other membrane-associated oxidative stress phenomena.
Furthermore, vanillic acid nanocomposites have been shown to exhibit antimicrobial and anticancer effects by inducing apoptosis in lung cancer cells. mdpi.com The hexyl ester form could potentially modulate the delivery and cellular uptake of the active vanillate moiety, offering a tool to investigate the mechanisms of vanilloid-induced cytotoxicity. However, without direct experimental evidence, its application as a specific and reliable chemical probe remains theoretical.
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable for predicting the properties and interactions of molecules like this compound. researchgate.net While dedicated computational studies on this compound are not abundant, the principles and findings from studies on vanillic acid and its derivatives can be applied to understand its likely behavior.
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. ashp.org For vanilloid compounds, SAR studies have been conducted to understand their various biological effects. For instance, research on vanillin (B372448) oxime-N-O-alkanoates revealed that antifungal activity was significantly influenced by the length of the alkanoate chain. researchgate.net
In the context of this compound, the "hexyl" group is a key structural feature. Based on studies of other vanillic acid esters, it can be predicted that the length and lipophilicity of this alkyl chain will critically affect its biological activities, such as antioxidant capacity and antimicrobial effects. nih.gov The hexyl group may influence the molecule's ability to cross cell membranes and interact with specific biological targets. For example, in a series of herbicides, compounds with hexyl and other alkyl groups showed significant activity. acs.org
A hypothetical SAR study for a series of alkyl vanillates, including this compound, might explore how properties like lipophilicity, steric hindrance, and electronic effects of the alkyl chain correlate with a specific biological endpoint.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP3-AA (Predicted) |
|---|---|---|---|
| Vanillic Acid | C8H8O4 | 168.15 | 1.3 |
| Methyl Vanillate | C9H10O4 | 182.17 | 1.6 |
| Ethyl Vanillate | C10H12O4 | 196.20 | 2.1 |
| This compound | C14H20O4 | 252.31 | 4.1 |
This table contains predicted data for comparative purposes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id While no specific molecular docking studies featuring this compound are prominently available, studies on vanillin and vanillic acid derivatives provide a framework for how this compound might be investigated.
For example, molecular docking has been used to study the interaction of vanillin-derived 1,2,3-triazoles with bacterial DNA synthesis proteins and to explore the antiglycation activity of nitrovanillin analogues. nih.govresearchgate.net Similarly, vanillic acid has been docked against apoptotic proteins to understand its anticancer potential. researchgate.net
A hypothetical molecular docking study of this compound could investigate its binding to a target protein, such as a specific enzyme or receptor. The hexyl chain would be expected to interact with hydrophobic pockets in the protein's binding site, potentially influencing the binding affinity and selectivity compared to vanillic acid or its shorter-chain esters. The vanillyl headgroup would likely form hydrogen bonds and other polar interactions.
Quantum chemical calculations are employed to understand the electronic properties of molecules, such as their structure, stability, and reactivity. mdpi.comarxiv.orgsemanticscholar.org Studies on vanillin have used quantum chemical methods to calculate structural parameters, dipole moments, and relative energies of different conformers. researchgate.net Computational explorations of vanillic acid and its derivatives have also been performed to investigate their antioxidant activity, focusing on aspects like bond dissociation energy. scilit.comresearchgate.net
For this compound, quantum chemical calculations could be used to:
Determine the optimized molecular geometry.
Calculate the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
Predict spectroscopic properties.
Evaluate reactivity descriptors to understand its susceptibility to electrophilic or nucleophilic attack.
These calculations would provide fundamental insights into the intrinsic properties of the this compound molecule, which underpin its behavior in biological and material systems.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and the dynamics of ligand-protein binding. nih.gov While specific MD simulations for this compound were not found, the methodology has been applied to related systems. For instance, MD simulations have been used to study the diffusion of n-hexane in zeolites and the interaction of small molecules with micelles. nih.govresearchgate.net
An MD simulation of this compound could be used to:
Explore its conformational landscape in different solvent environments. The flexibility of the hexyl chain would allow for a range of conformations, which could be important for its biological activity.
Simulate the binding of this compound to a target protein, providing insights into the stability of the complex and the role of water molecules in the binding process.
Study its partitioning and orientation within a model cell membrane, which would be relevant to its potential role as an antioxidant in biological membranes.
Applications in Materials Science Research
The use of vanillin and its derivatives as building blocks for bio-based polymers is a growing area of research in materials science. researchgate.net Vanillin's aromatic structure and reactive functional groups make it a suitable precursor for various polymers. For instance, vanillin has been used to create thermosetting polymers and vitrimers, which are a class of plastics that can be reprocessed.
Given this context, this compound could potentially be explored in materials science in several ways:
As a plasticizer: The hexyl group could impart flexibility to polymers. Vanillic acid-derived esters with varying alkyl chain lengths have been investigated as flame-retardant plasticizers for PVC. researchgate.net
As a monomer precursor: The phenolic hydroxyl group of this compound could be further functionalized to create a monomer that can be incorporated into polyesters or other polymers. The hexyl chain would influence the properties of the resulting polymer, such as its hydrophobicity and thermal characteristics.
In surface coatings and functional materials: The properties of this compound could be leveraged in the development of functional coatings or as a component in liquid crystal formulations, an area where organofluorine compounds containing vanillin have found application. wikipedia.org
However, it is important to note that these are potential applications based on the chemistry of related compounds, and dedicated research into the use of this compound in materials science is needed to validate these possibilities.
Integration into Polymer Composites and Resins
Research has explored the incorporation of this compound into polymer composites and resins, particularly in the field of dental materials. In these applications, it can be integrated into the liquid phase of resin systems. For instance, this compound has been used as a component in composite resins where it is mixed with other substances like o-ethoxybenzoic acid (EBA) and a polymer additive. nih.gov The resulting liquid is then combined with a powder component, typically zinc oxide and a filler, to form a paste that can be cured. The inclusion of this compound in these formulations is investigated for its effects on the final properties of the cured composite material.
Role as an Additive in Functional Materials (e.g., non-biomedical cements)
This compound has been studied as an additive in functional materials such as non-biomedical cements. One notable area of investigation is in experimental zinc oxide-eugenol (ZOE) type cements, where it can be used as a component in the liquid phase. For example, a formulation containing 12.5% this compound and 87.5% EBA with a polymer additive has been documented. nih.gov These cements are of interest for their potential applications as intermediate restorative materials. The role of this compound in these materials is primarily to influence the physical and mechanical characteristics of the final cement.
Modifiers for Mechanical Properties and Adhesion
Below is a data table summarizing the mechanical properties of a polymer composite containing this compound.
| Property | Value |
| This compound Concentration in Liquid | 12.5% |
| Polymer Additive | 2% Polyurethane |
| Setting Time | 5.5 minutes |
| Compressive Strength | 61 MPa |
| Tensile Strength | 5.0 MPa |
Data derived from an experimental dental composite formulation. nih.gov
Investigations in Food Science Research (non-human, non-consumption related)
While vanillin and its derivatives are well-known in the food industry, the research applications of this compound in non-consumption-related food science are more specialized and limited.
Potential as a Preservative in Food Model Systems (e.g., shelf-life studies in matrices without safety claims)
Vanillin itself is recognized for its antimicrobial and antioxidant properties, which could allow it to function as a food preservative. nih.gov However, its strong odor at the necessary inhibitory concentrations can be a limitation. nih.gov While there is extensive research on vanillin's preservative effects, specific studies on this compound as a preservative in food model systems are not widely available in the current body of scientific literature. The esterification of vanillic acid to this compound would alter its chemical properties, such as solubility and volatility, which could theoretically influence its efficacy and applicability as a preservative. Further research would be necessary to evaluate its antimicrobial and antioxidant activities in various food matrices and to determine its potential for extending shelf-life.
Flavor and Fragrance Research (Focus on chemical synthesis and analysis, not sensory perception or consumer safety)
In the realm of flavor and fragrance research, this compound is primarily of interest from a chemical synthesis and analysis perspective rather than for its direct application as a flavor or fragrance ingredient. Databases of aroma chemicals explicitly state that this compound is not recommended for use in flavor or fragrance applications. thegoodscentscompany.com Its synthesis is a straightforward esterification of vanillic acid with hexanol. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to confirm its structure and purity. Research in this area would focus on optimizing reaction conditions for its synthesis and developing analytical methods for its detection and quantification.
Biotechnological Applications and Biotransformation Studies (non-clinical)
Biotechnological approaches to producing flavor and fragrance compounds have gained significant attention as a more sustainable alternative to chemical synthesis. researchgate.netresearchgate.net While there is a wealth of research on the biotechnological production of vanillin and its precursor, vanillic acid, specific biotransformation studies involving this compound are less common.
The biotechnological production of vanillin can be achieved through the microbial transformation of various natural substrates, such as ferulic acid, which is abundant in plant cell walls. nih.govasm.org Microorganisms like Pseudomonas, Bacillus, and Streptomyces species can convert ferulic acid to vanillic acid through β-oxidation. nih.gov Further enzymatic steps can then lead to vanillin.
The synthesis of this compound via a biotechnological route would likely involve a two-step process. First, the microbial fermentation of a suitable precursor like ferulic acid to produce vanillic acid. nih.gov The second step would be the enzymatic esterification of vanillic acid with hexanol. This esterification could be catalyzed by lipases, which are commonly used in the synthesis of esters for the flavor and fragrance industry. google.com While the enzymatic synthesis of other hexyl esters, such as hexyl formate, using lipases has been reported, specific studies on the enzymatic synthesis of this compound are not prominently featured in the literature. google.com Such a process would be of interest for producing a "natural" labeled ester, should a specific application for this compound be identified.
Biotransformation studies could also theoretically investigate the microbial degradation of this compound. This would involve screening microorganisms for their ability to hydrolyze the ester bond, releasing vanillic acid and hexanol, which could then be further metabolized. Such studies would be fundamental to understanding the environmental fate of this compound.
Utilization in Fermentation Processes for Value-Added Product Synthesis
The synthesis of this compound is a prime example of generating a value-added product through biocatalytic processes, often leveraging precursors obtained from microbial fermentation. The core of this approach lies in the enzymatic esterification of vanillin or a closely related precursor, vanillyl alcohol, with hexanol. While this compound itself is not directly produced by fermentation, its key building block, vanillin, is a major target for biotechnological production.
Fermentative Production of Vanillin Precursors:
A variety of microorganisms, including bacteria (e.g., Pseudomonas, Bacillus, Rhodococcus, Streptomyces) and fungi, are capable of converting substrates like ferulic acid, eugenol (B1671780), and isoeugenol (B1672232) into vanillin. mdpi.comencyclopedia.pub Ferulic acid, readily available from agricultural waste such as sugar beet pulp and rice bran, is a particularly favored precursor for industrial bio-vanillin production. mdpi.com The bioconversion of ferulic acid to vanillin is often an intermediate step in the catabolic pathway of these microorganisms. nih.govnih.gov
Genetic engineering approaches have been employed to enhance vanillin yields in both native producing strains and model organisms like E. coli. nih.gov These strategies often involve the overexpression of key enzymes in the vanillin biosynthesis pathway and the knockout of genes responsible for vanillin degradation. encyclopedia.pub
Table 1: Examples of Microbial Vanillin Production from Various Precursors
| Microorganism | Precursor | Vanillin Yield | Reference |
|---|---|---|---|
| Rhodococcus jostii RHA1 (genetically modified) | Wheatgrass lignocellulose | 96 mg/L | encyclopedia.pub |
| Bacillus subtilis HS8 | Isoeugenol | 1.36 g/L | researchgate.net |
Note: This table is interactive and showcases examples of vanillin production through fermentation, the precursor to this compound.
Enzymatic Synthesis of this compound:
The use of immobilized lipases is a common strategy to improve catalyst stability and reusability, making the process more economically viable. nih.gov This enzymatic step transforms the fermentation-derived precursor into a higher-value flavor ester.
Role as a Precursor or Intermediate in Biochemical Pathways
This compound itself is not a known natural intermediate in primary or secondary metabolic pathways. Instead, it is considered a downstream derivative of compounds that are central to the phenylpropanoid pathway. The biochemical significance of this compound is therefore understood by examining the pathways that synthesize its precursor, vanillin.
The biosynthesis of vanillin in plants and microorganisms originates from the shikimic acid pathway, which produces aromatic amino acids like L-phenylalanine. mdpi.com From L-phenylalanine, a series of enzymatic reactions lead to the formation of cinnamic acid, which is a key precursor to a wide array of phenolic compounds, including vanillin. mdpi.com
Key Biochemical Steps Leading to Vanillin:
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid. mdpi.com
Hydroxylations and Methylations: Cinnamic acid undergoes a series of hydroxylation and O-methylation reactions to form precursors like p-coumaric acid, caffeic acid, and ferulic acid. researchgate.net
Chain Shortening: The final step to produce vanillin involves a chain-shortening reaction from precursors like ferulic acid. This can occur via different routes, including a CoA-dependent non-β-oxidative pathway. nih.gov
Position of this compound:
This compound is synthesized from vanillin (or its reduced form, vanillyl alcohol) and hexanol. Therefore, it sits (B43327) at the end of a synthetic pathway that extends from the natural phenylpropanoid pathway. Its formation represents a biocatalytic modification of a natural product to create a novel flavor compound.
Figure 1: Simplified Schematic of the Biochemical Context of this compound
This diagram illustrates the position of this compound as a downstream product of the well-established phenylpropanoid pathway, with its immediate precursor, vanillin, being a product of microbial bioconversion.
Enzyme Substrate Specificity Investigations
The enzymatic synthesis of this compound is critically dependent on the substrate specificity of the lipase (B570770) used as a biocatalyst. Lipases exhibit varying degrees of selectivity towards both the alcohol and the acyl donor, which directly impacts the efficiency and yield of the esterification reaction. nih.govmdpi.com
Specificity for the Alcohol Moiety (Vanillyl Alcohol):
Lipases generally show high activity towards primary alcohols. Vanillyl alcohol, being a primary alcohol, is a suitable substrate for many lipases. The presence of the aromatic ring and the methoxy (B1213986) and hydroxyl substituents on the ring can influence the binding of the substrate to the active site of the enzyme. The shape and hydrophobicity of the enzyme's binding pocket play a crucial role in accommodating the phenolic structure of vanillyl alcohol. mdpi.com
Specificity for the Acyl Donor (Hexanoyl Group):
The chain length of the carboxylic acid or acyl donor is a significant factor in lipase-catalyzed esterification. Studies on various lipases have shown that they often exhibit optimal activity with medium-chain fatty acids. For instance, papaya lipase has shown increasing reactivity with increasing acid chain length from C4:0 to C18:0. nih.gov This suggests that a six-carbon acyl chain (from hexanol or a hexanoyl donor) would likely be a suitable substrate for many lipases.
Table 2: General Lipase Specificity Considerations for Ester Synthesis
| Factor | Influence on Esterification | Reference |
|---|---|---|
| Alcohol Type | Primary alcohols are generally preferred over secondary and tertiary alcohols. | |
| Acyl Chain Length | Lipases often show optimal activity with medium to long-chain fatty acids. | nih.gov |
| Substrate Structure | The steric and electronic properties of both the alcohol and the acyl donor affect binding and reactivity. | nih.gov |
| Reaction Medium | The choice of solvent can significantly impact enzyme activity and reaction equilibrium. | dss.go.th |
Note: This interactive table summarizes key factors influencing the lipase-catalyzed synthesis of esters like this compound.
Research into the lipase-mediated transesterification of vanillyl alcohol with triglycerides has demonstrated the feasibility of producing vanillyl esters. researchgate.net The optimization of reaction parameters such as the choice of lipase, the molar ratio of substrates, temperature, and solvent is crucial for achieving high conversion rates to this compound. nih.govnih.govmdpi.com The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. nih.gov
Future Directions and Emerging Research Avenues for Hexyl Vanillate
Development of Novel and Highly Sustainable Synthetic Routes
The current synthesis of vanillin (B372448) and its derivatives often relies on petroleum-based precursors or processes that generate significant waste. chinakxjy.comnih.gov Future research must prioritize the development of green and sustainable synthetic pathways for hexyl vanillate (B8668496). A primary focus is the utilization of bio-based feedstocks. Vanillic acid, the direct precursor to hexyl vanillate, can be derived from lignin (B12514952), a major component of plant biomass and a readily available waste product from the paper and pulp industry. researchgate.netnih.gov
Key research avenues include:
Enzymatic Catalysis: Employing enzymes like lipases for the esterification of vanillic acid with hexanol offers a highly specific and environmentally benign alternative to chemical catalysts. This approach operates under mild conditions, reducing energy consumption and byproduct formation.
Whole-Cell Biotransformation: Genetically engineered microorganisms could be developed to convert renewable feedstocks, such as glucose or ferulic acid, directly into this compound. nih.gov This consolidates multiple reaction steps into a single fermentation process.
| Synthetic Route | Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Petroleum-derived guaiacol, glyoxylic acid | Established, high-throughput | Improving yield, reducing hazardous waste |
| Enzymatic Catalysis | Bio-based vanillic acid, hexanol | High specificity, mild conditions, low waste | Enzyme immobilization, process optimization |
| Whole-Cell Biotransformation | Glucose, ferulic acid | Uses renewable feedstocks, consolidated process | Metabolic pathway engineering, strain development |
| Photocatalysis | Lignin-derived ferulic acid | Uses light energy, aqueous medium, green oxidant (O2) | Catalyst development (e.g., TiO2), reactor design |
Exploration of Undiscovered Mechanistic Bioactivities in Diverse In Vitro and Non-Human In Vivo Models
Vanillin and its related structures are known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net However, the specific bioactivities of the hexyl ester of vanillic acid remain largely unexplored. The addition of the hexyl group increases the lipophilicity of the molecule, which could significantly alter its interaction with biological membranes and cellular targets compared to vanillin or vanillic acid.
Future research should systematically screen this compound for a wide array of mechanistic bioactivities using established cell-based (in vitro) and non-human animal (in vivo) models. nih.gov
Potential areas for investigation include:
Antioxidant and Anti-inflammatory Effects: Investigating its ability to scavenge free radicals and modulate inflammatory pathways (e.g., cyclooxygenase (COX) enzymes, cytokine production) in cell models of oxidative stress and inflammation. researchgate.netnih.gov
Antimicrobial Properties: Screening against a broad panel of pathogenic bacteria and fungi to determine its efficacy and mechanism of action, such as disruption of cell membranes or inhibition of essential enzymes. nih.gov
Neuroprotective Potential: Given that some vanillin derivatives show neuroprotective effects, this compound could be tested in neuronal cell culture models of neurodegenerative diseases to assess its ability to protect against excitotoxicity or oxidative damage. researchgate.net
Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines and elucidating the underlying mechanisms, such as induction of apoptosis or inhibition of cell proliferation. researchgate.net
Integration with Advanced "Omics" Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding
To move beyond identifying singular bioactivities, a systems-level approach is necessary to understand how this compound impacts cellular function globally. "Omics" technologies are powerful tools for achieving this holistic view. nih.gov
Proteomics: This involves the large-scale study of proteins. By treating cells or tissues with this compound and using mass spectrometry-based proteomics, researchers can identify which proteins change in abundance or modification state. nih.gov This can reveal the specific cellular pathways and protein networks that are modulated by the compound, providing clues to its mechanism of action. tum.de For example, proteomics could identify the direct protein targets that this compound binds to within a cell. mdpi.com
Metabolomics: This is the comprehensive analysis of metabolites within a biological system. Metabolomic profiling can reveal how this compound alters cellular metabolism. By tracking changes in the levels of hundreds of metabolites (e.g., amino acids, lipids, nucleotides), researchers can build a detailed picture of the metabolic reprogramming induced by the compound. nih.gov
Integrating proteomics and metabolomics data can provide a comprehensive model of the cellular response to this compound, identifying key molecular targets and pathways that could be leveraged for therapeutic or other applications. mdpi.com
Rational Design of this compound Derivatives with Enhanced or Targeted Mechanistic Actions
Once the key bioactivities and molecular targets of this compound are identified, the principles of medicinal chemistry can be applied to rationally design new derivatives with improved properties. Structural modification of the parent molecule can enhance its potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net
Strategies for derivative design could include:
Modification of the Alkyl Chain: Varying the length and branching of the hexyl chain can modulate the molecule's lipophilicity, potentially improving its absorption and interaction with specific biological targets.
Alteration of the Aromatic Ring: Introducing different functional groups (e.g., halogens, nitro groups) onto the vanillate ring can alter its electronic properties and hydrogen bonding capacity, leading to stronger interactions with target proteins. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's biological activity or metabolic stability.
This rational design process creates a feedback loop where newly synthesized derivatives are tested, and the results inform the design of the next generation of compounds with further optimized properties.
| Modification Strategy | Targeted Moiety | Potential Outcome | Example Modification |
|---|---|---|---|
| Alkyl Chain Variation | Hexyl ester chain | Modulate lipophilicity, membrane permeability | Replacing hexyl with butyl, octyl, or cyclohexyl groups |
| Aromatic Ring Substitution | Vanillate aromatic ring | Enhance target binding affinity, alter electronic properties | Introduction of fluorine or chlorine atoms |
| Functional Group Alteration | Phenolic hydroxyl or methoxy (B1213986) group | Improve metabolic stability, change hydrogen bonding | Conversion of hydroxyl to an ether or ester |
Theoretical Predictions of Novel Applications and Biological Interactions through Advanced Computational Models
Computational modeling and simulation are invaluable tools for accelerating research and reducing reliance on expensive and time-consuming laboratory experiments. mdpi.com These methods can be used to predict the properties and biological interactions of this compound and its potential derivatives.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov It can be used to screen large virtual libraries of proteins to identify potential new biological targets for this compound, suggesting novel applications.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. mdpi.com This can provide detailed insights into the stability of the this compound-protein complex and the specific molecular interactions that govern binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By building a QSAR model for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, guiding the design process.
These advanced computational models can generate testable hypotheses, prioritize experiments, and provide a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, paving the way for its application in new and innovative areas. nih.gov
Q & A
Q. How can researchers design dose-response studies for this compound’s neuroprotective effects without cytotoxicity?
- Methodological Answer : Perform MTT assays on neuronal cell lines (e.g., SH-SY5Y) to establish non-toxic ranges (typically <100 µM). Use log-dose increments (e.g., 1–50 µM) and measure biomarkers like BDNF or ROS levels via ELISA. Include vehicle controls to account for solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
